molecular formula C13H24N2O3 B14781553 tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate

tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate

Cat. No.: B14781553
M. Wt: 256.34 g/mol
InChI Key: GHWMTUFKAOUJAV-MTULOOOASA-N
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Description

tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate is a complex organic compound that features a tert-butyl group, a furo[3,4-c]pyridine core, and an aminomethyl substituent

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the furo[3,4-c]pyridine core: This can be achieved through cyclization reactions involving appropriate starting materials.

    Introduction of the tert-butyl group: This is often done using tert-butyl chloride in the presence of a base such as potassium carbonate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors for certain steps, as well as the development of more efficient catalysts and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aminomethyl group, using reagents such as alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Alkyl halides in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted amines or other derivatives.

Scientific Research Applications

tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate has several applications in scientific research:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents.

    Organic Synthesis: The compound’s unique structure makes it a valuable intermediate in the synthesis of complex organic molecules.

    Biological Studies: It can be used to study the effects of structural modifications on biological activity.

Mechanism of Action

The mechanism of action of tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate involves its interaction with specific molecular targets. The aminomethyl group can form hydrogen bonds with biological molecules, while the furo[3,4-c]pyridine core can interact with hydrophobic pockets in proteins. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • tert-butyl (4aR,7aR)-7-oxo-3,4,4a,5,6,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate
  • tert-butyl (4aR,7aR)-7-oxo-3,4,4a,5,6,7a-hexahydro-1H-cyclopenta[c]pyridine-2-carboxylate

Uniqueness

tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate is unique due to its specific stereochemistry and the presence of both a tert-butyl group and an aminomethyl group. These features confer distinct reactivity and biological activity compared to similar compounds.

Properties

Molecular Formula

C13H24N2O3

Molecular Weight

256.34 g/mol

IUPAC Name

tert-butyl (3aS,7aR)-1-(aminomethyl)-3,3a,4,6,7,7a-hexahydro-1H-furo[3,4-c]pyridine-5-carboxylate

InChI

InChI=1S/C13H24N2O3/c1-13(2,3)18-12(16)15-5-4-10-9(7-15)8-17-11(10)6-14/h9-11H,4-8,14H2,1-3H3/t9-,10+,11?/m0/s1

InChI Key

GHWMTUFKAOUJAV-MTULOOOASA-N

Isomeric SMILES

CC(C)(C)OC(=O)N1CC[C@@H]2[C@@H](C1)COC2CN

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2C(C1)COC2CN

Origin of Product

United States

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